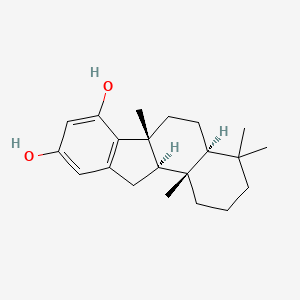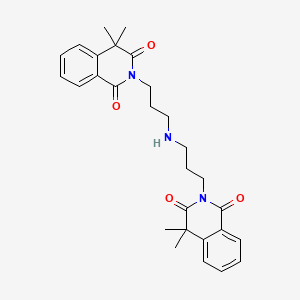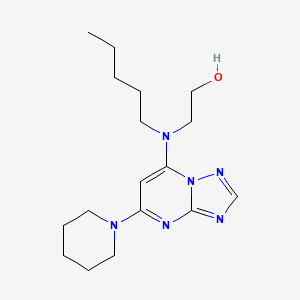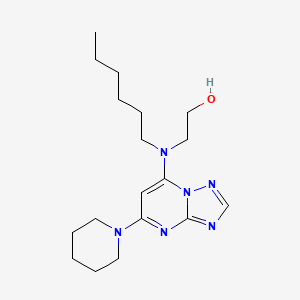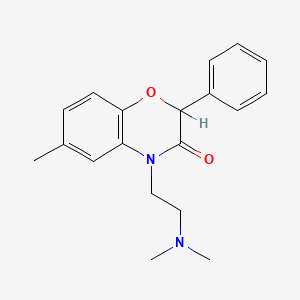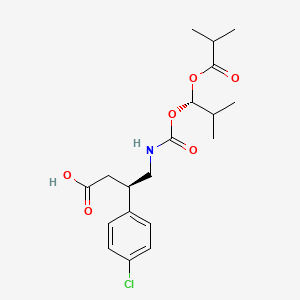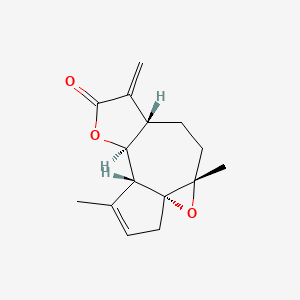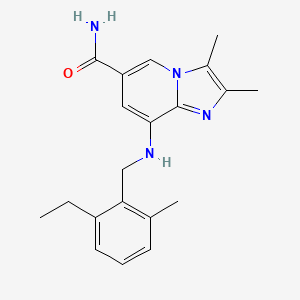![molecular formula C22H13AsCl2F2N2O4 B1666143 1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 862243-29-6](/img/structure/B1666143.png)
1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AVE 9423 is an allosteric glycogen phosphorylase inhibitor.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound has been studied in the context of chemical synthesis and structural analysis. For instance, Xia, Chen, and Yu (2013) isolated and identified a related compound, highlighting its synthesis and structural establishment based on NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).
Physicochemical Properties
- Investigations into the physicochemical properties of similar compounds have been conducted. Qiuxiang (2002) studied the melting and dissociation properties of a closely related compound, providing insights into its solubility and ion strength relationships (Qiuxiang, 2002).
Synthesis of Heterocyclic Compounds
- The compound plays a role in the synthesis of various heterocyclic compounds. For example, Al-huniti et al. (2007) utilized a similar compound in the synthesis of substituted hexahydro and tetrahydroquinoline derivatives, with a focus on the chemical reactions and the structures of the synthesized compounds (Al-huniti et al., 2007).
Antibacterial Activity
- Research has also been conducted on the antibacterial properties of compounds structurally similar to 1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Al-Hiari et al. (2011), for instance, synthesized and tested the antibacterial activity of N4-acetylated hexahydro derivatives, providing evidence of their efficacy compared to existing antibiotics (Al-Hiari et al., 2011).
Antimycobacterial Activities
- Furthermore, the compound's utility extends to antimycobacterial activities. Senthilkumar et al. (2009) synthesized novel derivatives and evaluated their effectiveness against various strains of Mycobacterium tuberculosis, offering insights into their in vitro and in vivo efficacy (Senthilkumar et al., 2009).
Propiedades
Número CAS |
862243-29-6 |
|---|---|
Nombre del producto |
1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Fórmula molecular |
C22H13AsCl2F2N2O4 |
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
1-(2-carboxyphenyl)-7-chloro-6-(2-chloro-4,6-difluoroanilino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H12Cl2F2N2O5/c24-14-8-19-12(7-17(14)28-20-15(25)5-10(26)6-16(20)27)21(30)13(23(33)34)9-29(19)18-4-2-1-3-11(18)22(31)32/h1-9,28H,(H,31,32)(H,33,34) |
Clave InChI |
OEMJXSVJXPIFMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
862243-29-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AVE 9423 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



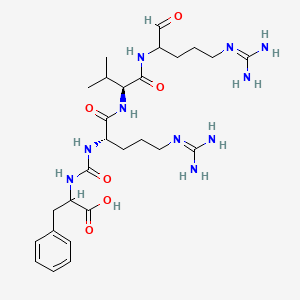
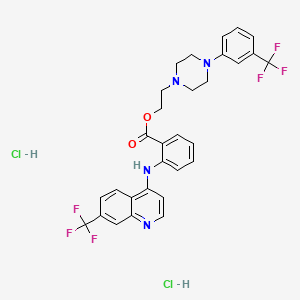
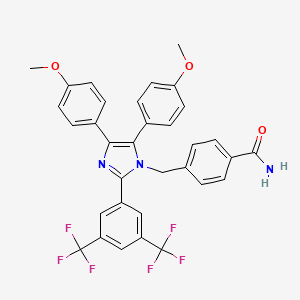
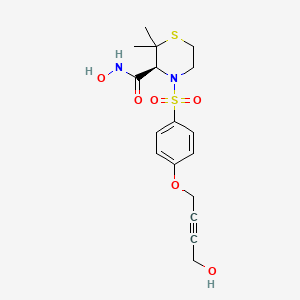
![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
